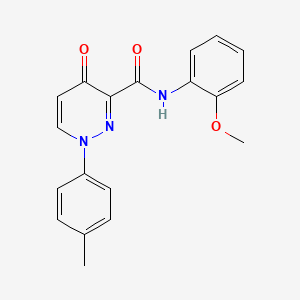

N-(2-methoxyphenyl)-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide

Description

Properties

Molecular Formula |

C19H17N3O3 |

|---|---|

Molecular Weight |

335.4 g/mol |

IUPAC Name |

N-(2-methoxyphenyl)-1-(4-methylphenyl)-4-oxopyridazine-3-carboxamide |

InChI |

InChI=1S/C19H17N3O3/c1-13-7-9-14(10-8-13)22-12-11-16(23)18(21-22)19(24)20-15-5-3-4-6-17(15)25-2/h3-12H,1-2H3,(H,20,24) |

InChI Key |

AWMFNJIRLVEOOO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)N2C=CC(=O)C(=N2)C(=O)NC3=CC=CC=C3OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyphenyl)-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 2-methoxyphenyl isocyanate with an appropriate hydrazine derivative, followed by cyclization and subsequent functional group modifications . The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyphenyl)-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.

Reduction: Reduction reactions can yield different reduced forms of the compound, depending on the reagents and conditions used.

Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a wide range of substituted compounds with different functional groups.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. The following table summarizes key findings from research on its efficacy against different cancer cell lines:

| Cell Line | Percent Growth Inhibition (PGI) | Reference |

|---|---|---|

| SNB-19 | 86.61% | |

| OVCAR-8 | 85.26% | |

| NCI-H40 | 75.99% | |

| HOP-92 | 67.55% | |

| MDA-MB-231 | 56.53% |

These results indicate that N-(2-methoxyphenyl)-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide exhibits significant cytotoxic effects against several cancer types, suggesting its potential as a lead compound for the development of new anticancer drugs.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions that incorporate various chemical precursors. Research has focused on optimizing these synthetic routes to improve yield and purity.

Additionally, derivatives of this compound are being explored to enhance its biological activity and reduce potential side effects. Modifications to the molecular structure can lead to compounds with improved selectivity and potency against cancer cells.

Case Studies

Several case studies have documented the application of this compound in experimental settings:

- In Vivo Studies : Animal models have been used to assess the efficacy of this compound in reducing tumor size and improving survival rates in subjects with induced tumors.

- Combination Therapies : Research has evaluated the potential benefits of combining this compound with existing chemotherapy agents, leading to synergistic effects that enhance overall treatment efficacy.

- Toxicological Assessments : Safety profiles are being established through extensive toxicological studies to ensure that the compound can be safely administered without significant adverse effects.

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Substituent and Physicochemical Comparisons

*Calculated based on molecular formula.

- Substituent Impact: The 4-methylphenyl group in the target compound contributes to moderate lipophilicity compared to halogenated analogs (e.g., 4-chlorophenyl in ), which may enhance membrane permeability but reduce polarity.

Key Differentiators

- vs.

- vs. Dihydropyridines (e.g., AZ331 ) : The dihydropyridazine core may offer distinct electronic properties compared to dihydropyridines, influencing target binding kinetics.

Biological Activity

N-(2-methoxyphenyl)-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including structure-activity relationships, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be represented by the following structural formula:

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in the fields of anti-inflammatory and anticancer therapies. Below are key findings from recent studies:

1. Anti-inflammatory Activity

Studies have shown that derivatives of the dihydropyridazine scaffold can act as selective CB2 cannabinoid receptor agonists. For instance, compounds with similar structural features demonstrated significant anti-inflammatory effects by modulating the endocannabinoid system .

2. Anticancer Properties

The compound has been evaluated for its cytotoxic effects against several cancer cell lines. Notably, it has shown promising results in inhibiting cell proliferation in human tumor cell lines such as HeLa and HCT116. The mechanism appears to involve the inhibition of specific kinases implicated in cell cycle regulation .

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets:

- CB2 Receptor Agonism : The compound's binding affinity for CB2 receptors suggests a mechanism that may involve modulation of inflammatory pathways .

- Kinase Inhibition : Similar compounds have been shown to inhibit cyclin-dependent kinases (CDKs), which play a critical role in cell cycle regulation. For example, certain derivatives exhibit IC50 values in the low micromolar range against CDK2 and CDK9 .

Case Studies and Research Findings

Several studies have documented the biological effects of this compound and its analogs:

Q & A

Q. What strategies improve metabolic stability without compromising activity?

- Methodology :

- Prodrug Design : Mask the 4-oxo group with ester or amide prodrugs, as shown for quinoline derivatives .

- Deuterium Incorporation : Replace labile hydrogens (e.g., benzylic positions) with deuterium to slow CYP450-mediated oxidation .

- Metabolite Identification : Use hepatocyte incubation and HRMS to identify major Phase I/II metabolites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.